molecular formula C8H10N2OS B14719046 N-(3-Hydroxyphenyl)-N'-methylthiourea CAS No. 21572-57-6

N-(3-Hydroxyphenyl)-N'-methylthiourea

Cat. No.: B14719046
CAS No.: 21572-57-6
M. Wt: 182.25 g/mol
InChI Key: JTMVFTMUBVVPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-hydroxyphenyl)-3-methylthiourea is an organic compound that features a thiourea group attached to a 3-hydroxyphenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxyphenyl)-3-methylthiourea typically involves the reaction of 3-hydroxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for 1-(3-hydroxyphenyl)-3-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxyphenyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

1-(3-hydroxyphenyl)-3-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)-3-methylthiourea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea group can interact with metal ions or active sites of enzymes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyphenyl)-3-methylthiourea
  • 1-(4-hydroxyphenyl)-3-methylthiourea
  • 1-(3-hydroxyphenyl)-3-ethylthiourea

Comparison

1-(3-hydroxyphenyl)-3-methylthiourea is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.

Properties

CAS No.

21572-57-6

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-methylthiourea

InChI

InChI=1S/C8H10N2OS/c1-9-8(12)10-6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H2,9,10,12)

InChI Key

JTMVFTMUBVVPOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.